[(5-Bromopentyl)oxy](tert-butyl)dimethylsilane
Description
(5-Bromopentyl)oxydimethylsilane is an organosilicon compound featuring a tert-butyldimethylsilyl (TBS) group linked via an oxygen atom to a 5-bromopentyl chain. This compound is primarily utilized in organic synthesis as a protecting group for alcohols or as a reactive intermediate in cross-coupling reactions due to the bromine atom’s susceptibility to nucleophilic substitution or metal-catalyzed transformations. The tert-butyldimethylsilyl group provides steric bulk, enhancing stability under acidic or basic conditions while allowing selective deprotection using fluoride ions (e.g., TBAF) .
The molecular formula of this compound is C₁₁H₂₅BrOSi, with an average molecular weight of 305.31 g/mol. Its structure combines the hydrophobic tert-butyl group with a flexible brominated alkyl chain, making it soluble in nonpolar solvents like THF or dichloromethane.
Properties
IUPAC Name |
5-bromopentoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25BrOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZQNKNVCXHJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559600 | |
| Record name | [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-43-8 | |
| Record name | [(5-Bromopentyl)oxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing (5-Bromopentyl)oxydimethylsilane involves an oxidation-reduction reaction . The specific synthetic route can vary depending on the requirements of the laboratory or industrial setting. Typically, the synthesis starts with 5-(tert-butyl)dimethylsilyl-1-pentanol, which undergoes a series of reactions to introduce the bromine and silane groups .
Industrial Production Methods
In industrial settings, the production of (5-Bromopentyl)oxydimethylsilane may involve large-scale oxidation-reduction reactions with optimized conditions to ensure high yield and purity . The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopentyl)oxydimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the silicon or other atoms in the molecule.
Common Reagents and Conditions
Common reagents used in reactions with (5-Bromopentyl)oxydimethylsilane include nucleophiles such as amines, alcohols, and thiols . The reaction conditions often involve organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving (5-Bromopentyl)oxydimethylsilane depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reactions with alcohols can produce ether derivatives .
Scientific Research Applications
Organic Synthesis
(5-Bromopentyl)oxydimethylsilane serves as a versatile reagent in organic synthesis. Its bromine functionality allows it to participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic molecules.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Silane Coupling: The silane group can react with hydroxyl groups on surfaces, making it useful for modifying materials.
Materials Science
The compound is utilized in the development of advanced materials. Its ability to modify surface properties enhances adhesion and hydrophobicity in coatings and composites.
Applications:
- Surface Modifications: (5-Bromopentyl)oxydimethylsilane can be used to create hydrophobic surfaces, which are essential in various industrial applications.
- Adhesives and Sealants: The incorporation of this silane into formulations can improve the performance of adhesives by enhancing their bonding capabilities.
Bioconjugation Techniques
In the field of biochemistry, (5-Bromopentyl)oxydimethylsilane is valuable for bioconjugation processes. It allows for the attachment of biomolecules to surfaces or other molecules through stable covalent bonds.
Case Studies:
- Fluorescent Labeling: The compound can be used to label proteins or nucleic acids with fluorescent tags, facilitating their detection and analysis in biological studies.
- Drug Delivery Systems: Its reactivity enables the design of drug delivery vehicles that can target specific cells or tissues by attaching therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Bromopentyl)oxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive and can be easily substituted by other nucleophiles, leading to the formation of new compounds . The silicon atom, being part of the silane group, can also participate in reactions that modify its oxidation state or bonding environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (5-Bromopentyl)oxydimethylsilane with structurally related organosilicon compounds, focusing on chain length, substituent effects, and reactivity.
Alkyl Chain Length and Bromine Position
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Key Differences |
|---|---|---|---|---|
| (2-Bromoethoxy)(tert-butyl)dimethylsilane | C₈H₁₉BrOSi | 263.22 | Terminal (C2) | Shorter chain limits steric effects; faster nucleophilic substitution due to proximity to Si . |
| (4-Bromobut-3-yn-1-yl)oxydimethylsilane | C₁₀H₁₉BrOSi | 291.26 | Propargyl (C4) | Triple bond increases rigidity; useful in alkyne-based coupling reactions . |
| (5-Bromopentyl)oxydimethylsilane | C₁₁H₂₅BrOSi | 305.31 | Terminal (C5) | Longer chain enhances solubility in lipids; slower reactivity due to steric hindrance . |
Key Insight : Increasing alkyl chain length reduces electrophilicity at the bromine atom but improves membrane permeability in biological applications. Terminal bromine (as in the target compound) favors SN2 mechanisms, while internal bromine (e.g., allylic or propargyl) may participate in elimination or cyclization .
Silicon Substituent Variations
| Compound Name | Silicon Substituents | Molecular Weight (g/mol) | Stability | Applications |
|---|---|---|---|---|
| (5-Bromopentyl)oxydimethylsilane | tert-butyl, dimethyl | 305.31 | High (stable up to 150°C) | Alcohol protection, Suzuki-Miyaura coupling intermediates . |
| (3-Bromopropoxy)(tert-butyl)diphenylsilane | tert-butyl, diphenyl | 377.40 | Moderate | Photoresist materials; bulky diphenyl groups hinder crystallization . |
| (3-Bromophenoxy)(tert-butyl)dimethylsilane | tert-butyl, dimethyl | 287.27 | Moderate | Aromatic electrophilic substitution; used in aryl ether synthesis . |
Key Insight : Bulky substituents (e.g., diphenyl) on silicon reduce hydrolysis rates but complicate purification. Dimethyl-tert-butyl silanes offer a balance between stability and synthetic versatility.
Functional Group Modifications
| Compound Name | Functional Group | Reactivity Profile | Yield in Synthesis |
|---|---|---|---|
| (5-Bromopentyl)oxydimethylsilane | Terminal bromide | SN2 reactions, Grignard couplings | 70–90% |
| (E)-(4-Bromobut-2-en-1-yl)oxydimethylsilane | Allylic bromide | Electrophilic addition, Heck reactions | 85–95% |
| 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol | Propargyl alcohol | Click chemistry, cycloadditions | 70–90% |
Key Insight : Allylic and propargyl bromides exhibit higher reactivity in transition metal-catalyzed reactions, while terminal bromides are preferred for nucleophilic substitutions.
Biological Activity
(5-Bromopentyl)oxydimethylsilane (CAS No. 85514-43-8) is a silane compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₁H₂₅BrOSi
- Molecular Weight : 281.3051 g/mol
- Boiling Point : Not specified
- Solubility : Moderately soluble in water with a solubility of approximately 0.0236 mg/ml .
The biological activity of (5-Bromopentyl)oxydimethylsilane is not fully elucidated; however, its structure suggests several potential mechanisms:
- Cell Membrane Interaction : The presence of the bromopentyl group may facilitate interactions with cell membranes, potentially affecting cell permeability and signaling pathways.
- Silane Chemistry : Silanes often play roles in modifying surfaces and enhancing biocompatibility, which could be relevant in drug delivery systems or as part of biomaterials .
Antimicrobial Activity
Preliminary studies suggest that silane compounds can exhibit antimicrobial properties. (5-Bromopentyl)oxydimethylsilane may inhibit the growth of certain bacterial strains, although specific data on its effectiveness against pathogens remains limited.
Cytotoxicity and Safety Profile
The safety profile of (5-Bromopentyl)oxydimethylsilane indicates potential toxicity:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315), suggesting a need for caution in handling .
- Skin Permeation : The compound has a log Kp value indicating moderate skin permeation potential, which could influence its systemic absorption if applied topically .
| Property | Value |
|---|---|
| CAS Number | 85514-43-8 |
| Molecular Formula | C₁₁H₂₅BrOSi |
| Molecular Weight | 281.3051 g/mol |
| Solubility | 0.0236 mg/ml |
| Log Po/w | 3.83 |
Table 2: Toxicity Classification
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Case Studies
While direct case studies specifically involving (5-Bromopentyl)oxydimethylsilane are scarce, analogs and related compounds have been investigated for their biological activities:
- Anticancer Activity : Similar silanes have shown promise in cancer therapy by modifying drug delivery systems, enhancing the bioavailability of chemotherapeutics.
- Antimicrobial Studies : Research on related compounds indicates potential efficacy against various bacterial strains, which may also be applicable to (5-Bromopentyl)oxydimethylsilane.
Q & A
Q. What are common synthetic routes for (5-Bromopentyl)oxydimethylsilane?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a bromopentyl precursor reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or NaH) in anhydrous solvents like DMF or THF. In one protocol, (4-bromobutoxy)(tert-butyl)dimethylsilane was synthesized by reacting 4-bromo-1-butanol with TBDMSCl under basic conditions . Similar methods can be adapted for the pentyl analog by adjusting the alkyl chain length.
Q. How is the structure of (5-Bromopentyl)oxydimethylsilane confirmed?
Key characterization techniques include:
Q. What purification methods are effective for this compound?
Flash column chromatography using hexane:ethyl acetate (4:1 to 9:1) is standard . For larger scales, distillation under reduced pressure may be employed, though care must be taken to avoid thermal decomposition of the silyl ether group.
Advanced Research Questions
Q. How can competing elimination reactions be minimized during alkylation using (5-Bromopentyl)oxydimethylsilane?
Elimination (e.g., E2) is a common side reaction due to the bromide’s leaving group ability. Strategies include:
Q. What role does the tert-butyldimethylsilyl (TBDMS) group play in multi-step syntheses?
The TBDMS group acts as a protecting group for alcohols, offering:
- Stability : Resistant to basic/weak acidic conditions (e.g., Grignard reagents, LDA).
- Selective cleavage : Removable via fluoride ions (e.g., TBAF) without affecting other functional groups . For example, in , a TBDMS-protected alcohol survived a borane-ammonia reduction, enabling subsequent transformations.
Q. How is this compound utilized in cross-coupling reactions?
The bromine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Stille). In , tert-butyl(4-iodobutoxy)dimethylsilane (a structural analog) participated in Suzuki reactions to form biaryl derivatives. For (5-Bromopentyl)oxydimethylsilane, similar conditions (Pd(PPh3)4, Na2CO3, DME/H2O) can couple it with boronic acids to generate functionalized siloxane polymers or bioactive molecules .
Q. What challenges arise in optimizing reaction yields for silyl ether intermediates?
Contradictions in yield data (e.g., 44% vs. 95% in ) highlight the sensitivity of silylation to:
- Moisture : Strict anhydrous conditions are critical.
- Base selection : NaH provides higher yields than K2CO3 for sterically hindered alcohols .
- Steric effects : Longer alkyl chains (e.g., pentyl vs. butyl) may slow reaction kinetics, requiring extended reaction times.
Methodological Considerations
Q. How does the iodine-for-bromine substitution alter reactivity in silyl ether analogs?
Iodine analogs (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) exhibit enhanced reactivity in SN2 and cross-coupling reactions due to iodine’s superior leaving group ability. However, bromine derivatives are often preferred for stability and cost-effectiveness in large-scale syntheses .
Q. What analytical methods resolve contradictions in spectroscopic data?
Discrepancies in NMR or MS data (e.g., unexpected splitting or impurity peaks) can be resolved by:
- 2D NMR (COSY, HSQC) to confirm connectivity.
- High-resolution MS to verify molecular formulas.
- Elemental analysis for purity validation, as shown in .
Q. How is (5-Bromopentyl)oxydimethylsilane applied in polymer science?
The compound serves as a monomer for silicon-containing polymers via ADMET (acyclic diene metathesis) polymerization. For instance, describes the synthesis of ADMET synthons using bromo-silyl ethers to create telechelic polymers with tailored thermal properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
